molecular formula C29H25ClN4S B11986131 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B11986131
M. Wt: 497.1 g/mol
InChI Key: JEZMVVTUNKSVLD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chlorophenyl group in its structure suggests that it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Attachment of the Diphenylmethylpiperazine Moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: The chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.

    Piperazine Derivatives: Compounds with similar piperazine structures but different functional groups.

Uniqueness

The unique combination of a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and a diphenylmethylpiperazine moiety makes this compound distinct. This combination may result in unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C29H25ClN4S

Molecular Weight

497.1 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H25ClN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2

InChI Key

JEZMVVTUNKSVLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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